SJ000025081

Description

Structure

3D Structure

Properties

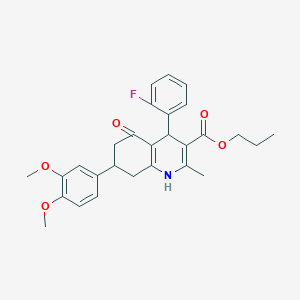

Molecular Formula |

C28H30FNO5 |

|---|---|

Molecular Weight |

479.5g/mol |

IUPAC Name |

propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-18(17-10-11-23(33-3)24(15-17)34-4)14-22(31)27(21)26(25)19-8-6-7-9-20(19)29/h6-11,15,18,26,30H,5,12-14H2,1-4H3 |

InChI Key |

JYAOIVVCGRSAFZ-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Primary Structures of GLP-1 and Exendin-4

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the primary structures of Glucagon-Like Peptide-1 (GLP-1) and Exendin-4. It includes a quantitative summary, an overview of experimental protocols for sequence determination, and visualizations of key molecular relationships and signaling pathways.

Introduction: GLP-1 and Exendin-4 as Incretin Mimetics

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone secreted by intestinal L-cells in response to nutrient intake.[1] It plays a vital role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1] The therapeutic potential of GLP-1 is limited by its short in vivo half-life (approximately 2 minutes) due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

Exendin-4, a peptide hormone discovered in the saliva of the Gila monster (Heloderma suspectum), emerged as a potent and long-acting agonist for the GLP-1 receptor (GLP-1R).[3][4] Despite sharing only moderate sequence homology with human GLP-1, Exendin-4 mimics most of its glucoregulatory actions.[3] Its resistance to DPP-4 degradation results in a significantly longer duration of action, making it a valuable therapeutic agent for type 2 diabetes.[5] Understanding the differences in their primary structures is fundamental to appreciating their distinct pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Primary Structures

The primary structure, or amino acid sequence, dictates the peptide's folding, receptor binding affinity, and susceptibility to enzymatic degradation. While both peptides activate the same receptor, their sequences have key differences that confer distinct properties.

Amino Acid Sequence Alignment

The biologically active forms of human GLP-1 are GLP-1(7-36)amide and GLP-1(7-37).[2] Exendin-4 is a 39-amino acid peptide.[6] The sequence alignment below highlights the similarities and differences. The homology between GLP-1 and Exendin-4 is approximately 53%.[4][5]

| Peptide | Position 1-10 | Position 11-20 | Position 21-30 | Position 31-39 |

| GLP-1(7-36)NH₂ | H A E G T F T S D V | S S Y L E G Q A A | K E F I A W L V K G | R G |

| Exendin-4 | H G E G T F T S D L | S K Q M E E E A V R | L F I E W L K N G G | P S S G A P P P S |

| Homology |

-

N-Terminus: A critical difference lies at position 8 (GLP-1's position 2), where GLP-1 has an Alanine (A) while Exendin-4 has a Glycine (G). The His-Ala N-terminal sequence of GLP-1 is a primary recognition site for DPP-4 cleavage. The His-Gly sequence in Exendin-4 is not recognized by DPP-4, rendering it resistant to this degradation pathway.[5]

-

C-Terminus: Exendin-4 possesses a nine-amino acid C-terminal extension (Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser) that is absent in GLP-1.[4] This tail, particularly the final proline-rich segment, contributes to a compact tertiary fold known as a "Trp-cage," which can enhance receptor binding.[4][7]

Quantitative Data Summary

The table below summarizes the key quantitative differences between the two peptides.

| Property | Human GLP-1 (7-36)amide | Exendin-4 |

| Amino Acid Length | 30 | 39[6] |

| Molecular Formula | C₁₄₉H₂₂₅N₄₃O₄₇ | C₁₈₄H₂₈₂N₅₀O₆₀S[6] |

| Molecular Weight | ~3298 g/mol | ~4187 g/mol [6] |

| Sequence Homology | 100% (Reference) | ~53%[4][5] |

| DPP-4 Susceptibility | High | Resistant[5] |

Experimental Protocols for Primary Structure Determination

The determination of a peptide's amino acid sequence is a fundamental step in its characterization. The two primary methods employed for this purpose are Edman degradation and mass spectrometry.[8]

Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide.[9]

Methodology:

-

Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[10]

-

Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the first peptide bond, releasing the N-terminal amino acid as a thiazolinone derivative. The rest of the peptide chain remains intact.

-

Conversion & Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid. This PTH-amino acid is then identified using chromatography, typically High-Performance Liquid Chromatography (HPLC).

-

Cycling: The remaining peptide (now one amino acid shorter) is subjected to the next cycle of coupling, cleavage, and identification. This process is repeated sequentially to determine the sequence.[9]

Mass Spectrometry (MS)

Mass spectrometry has become the dominant technology for protein and peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures.[10] Tandem mass spectrometry (MS/MS) is the cornerstone of this approach.

Methodology:

-

Proteolytic Digestion: The protein or peptide is cleaved into smaller fragments using specific proteases (e.g., trypsin, chymotrypsin). This step is often omitted for shorter peptides like GLP-1 and Exendin-4.

-

Ionization: The peptide fragments are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

First Mass Analysis (MS1): The ionized peptides are separated in a mass analyzer based on their mass-to-charge (m/z) ratio, producing a spectrum of precursor ions.

-

Fragmentation (Collision-Induced Dissociation): A specific precursor ion is selected and fragmented by colliding it with an inert gas (e.g., argon or nitrogen). This breaks the peptide bonds at predictable locations, generating a series of product ions.

-

Second Mass Analysis (MS2): The resulting product ions are separated in a second mass analyzer, producing an MS/MS spectrum.

-

Sequence Deduction: The amino acid sequence is determined by analyzing the mass differences between the peaks in the MS/MS spectrum. This can be done de novo (without a reference) or by matching the fragmentation pattern to theoretical spectra from a protein sequence database.[10]

Visualizations: Pathways and Workflows

GLP-1 Receptor Signaling Pathway

Both GLP-1 and Exendin-4 exert their effects by binding to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[11] This initiates a cascade of intracellular events.

Caption: GLP-1 Receptor (GLP-1R) signaling cascade upon agonist binding.

Experimental Workflow: MS-Based Peptide Sequencing

The following diagram illustrates a generalized workflow for determining a peptide's primary structure using tandem mass spectrometry.

Caption: A generalized workflow for peptide sequencing via tandem mass spectrometry.

Logical Relationship: GLP-1 vs. Exendin-4

This diagram illustrates the structural relationship and key distinguishing features of GLP-1 and Exendin-4.

Caption: Structural and functional comparison of GLP-1 and Exendin-4.

References

- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exendin-4 | C184H282N50O60S | CID 56927919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protein sequencing - Wikipedia [en.wikipedia.org]

- 9. kmdbioscience.com [kmdbioscience.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

Key structural differences between GLP-1 and Exendin-4 peptides.

An In-depth Technical Guide on the Core Structural Differences Between GLP-1 and Exendin-4 Peptides

Introduction

Glucagon-like peptide-1 (GLP-1) and Exendin-4 are potent incretin mimetics that have revolutionized the treatment of type 2 diabetes. Both peptides exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor, which leads to glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[1][2] Despite sharing a common receptor and mechanism of action, their structural nuances result in significant differences in their pharmacokinetic and pharmacodynamic profiles. Exendin-4, originally isolated from the saliva of the Gila monster (Heloderma suspectum), exhibits approximately 53% sequence homology to human GLP-1 but possesses a markedly longer half-life, making it a more robust therapeutic agent.[3][4][5] This guide provides a detailed examination of the key structural differences between these two peptides, the experimental methodologies used to characterize them, and the signaling pathways they trigger.

Primary Structure: Amino Acid Sequence

The foundational differences between GLP-1 and Exendin-4 lie in their amino acid sequences. Human GLP-1 is a 30-amino acid peptide, while Exendin-4 is comprised of 39 amino acids.[3] The sequence alignment reveals critical substitutions, particularly at the N-terminus, and a nine-residue C-terminal extension in Exendin-4 that is absent in GLP-1.[5]

Table 1: Amino Acid Sequence Alignment of Human GLP-1 and Exendin-4

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31-39 |

| GLP-1 | H | A | E | G | T | F | T | S | D | V | S | S | Y | L | E | G | Q | A | A | K | E | F | I | A | W | L | V | K | G | R | - |

| Exendin-4 | H | G | E | G | T | F | T | S | D | L | S | K | Q | M | E | E | E | A | V | R | L | F | I | E | W | L | K | N | G | G | PSSGAPPPS |

Key differences are highlighted.

One of the most functionally significant differences is at position 2. GLP-1 has an Alanine (A), which is a recognition site for the enzyme dipeptidyl peptidase-IV (DPP-4).[6][7] DPP-4 rapidly cleaves and inactivates GLP-1, contributing to its very short in vivo half-life of 1-2 minutes.[8][9] In contrast, Exendin-4 has a Glycine (G) at this position, which confers resistance to DPP-4 degradation, a primary reason for its extended duration of action.[4][10]

Secondary and Tertiary Structure

While both peptides bind to the same receptor, their conformational characteristics in solution and upon receptor binding differ significantly.

-

Helical Propensity: In aqueous solution, GLP-1 is largely unstructured.[8] It adopts a stable α-helical conformation primarily upon binding to the GLP-1R or in the presence of membrane-like environments.[8] Exendin-4, however, exhibits a greater intrinsic propensity to form an α-helix, even in solution.[1][11] This pre-formed helical structure is thought to contribute to its high-affinity binding to the receptor's N-terminal extracellular domain (nGLP-1R). NMR studies show that both peptides display significant helicity from approximately residue 7 to 28 when associated with micelles.[3][12]

-

Impact of Specific Residues: The presence of a flexible, helix-destabilizing Glycine at position 16 in GLP-1 makes it less helical compared to Exendin-4, which has a helix-favoring Glutamate at the same position.[3][12]

-

The "Trp-cage": The nine-amino acid C-terminal extension of Exendin-4 (residues 31-39) forms a compact tertiary structure known as a "Trp-cage".[3][13] This motif shields the side chain of Tryptophan at position 25 from the solvent.[3] While initial hypotheses suggested this structure was crucial for the superior binding affinity of Exendin-4, crystal structures later revealed that the Trp-cage is not directly involved in binding to the nGLP-1R.[14] Its primary role is likely to enhance the peptide's overall stability.[12]

Table 2: Comparative Structural and Binding Properties

| Property | GLP-1 | Exendin-4 | Reference |

| Length (Amino Acids) | 30 | 39 | [3] |

| Structure in Solution | Largely unstructured | Partially helical, stable tertiary structure | [8][12] |

| Key Structural Feature | Flexible Glycine at position 16 | C-terminal "Trp-cage", helix-favoring Glutamate at position 16 | [3] |

| DPP-4 Susceptibility | High (cleaved at position 2) | Resistant | [4][8] |

| Affinity for isolated nGLP-1R | Low (Kd >500 nM) | High (Kd = 6 nM) | [8] |

| Affinity for full-length GLP-1R | High (similar to Exendin-4) | High (full agonist) | [1][11] |

Signaling Pathways

Activation of the GLP-1R by either GLP-1 or Exendin-4 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the stimulatory G-protein, Gαs.

-

Receptor Activation: Binding of the agonist (GLP-1 or Exendin-4) to the GLP-1R induces a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[4]

-

Downstream Effectors: The rise in intracellular cAMP activates Protein Kinase A (PKA) and potentially other effectors like Exchange Protein Activated by cAMP (Epac).[2][15] These effectors then phosphorylate various downstream targets, leading to the physiological responses associated with GLP-1R activation, such as enhanced insulin vesicle exocytosis in pancreatic β-cells. Studies have also shown that this pathway leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB).[2]

Experimental Protocols

The structural and functional differences between GLP-1 and Exendin-4 have been elucidated through a variety of biophysical and pharmacological experiments.

Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the three-dimensional structure of peptides in solution or in membrane-mimicking environments.

-

Sample Preparation: Peptides like GLP-1 and Exendin-4 are synthesized using solid-phase peptide synthesis and purified by HPLC.[3] For structural studies, samples are prepared at concentrations suitable for NMR (e.g., 1.5 mM) in various media, such as aqueous buffers, aqueous trifluoroethanol (TFE) to promote helicity, or with dodecylphosphocholine (DPC) micelles to simulate a membrane environment.[3][12]

-

Data Acquisition: A series of NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to assign proton resonances and measure through-space distances between protons (NOEs), respectively.[3]

-

Structure Calculation: The collected NOE distance constraints are used in molecular dynamics and simulated annealing protocols to generate an ensemble of structures consistent with the experimental data. Chemical shift deviations from random coil values are also used to identify regions of secondary structure like α-helices.[3][12]

X-ray Crystallography This technique provides high-resolution structures of peptides when bound to their receptors.

-

Protein Expression and Purification: The N-terminal extracellular domain of the GLP-1 receptor (nGLP-1R) is expressed, typically in E. coli or insect cells, and purified.

-

Complex Formation and Crystallization: The purified nGLP-1R is incubated with the peptide (e.g., Exendin-4(9-39), an antagonist used for structural studies) to form a stable complex.[14] This complex is then subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected. The phases are determined (e.g., via multiwavelength anomalous dispersion), and an electron density map is calculated, into which the atomic model of the receptor-peptide complex is built and refined.[14]

Functional Assay Methodologies

Competitive Radioligand Binding Assay This assay is used to determine the binding affinity (IC50) of unlabeled peptides by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

-

Protocol:

-

Cell membranes are prepared from a cell line stably expressing the GLP-1R.

-

A constant concentration of a radiolabeled tracer (e.g., 125I-Exendin(9-39)) is incubated with the membranes.[16]

-

Increasing concentrations of the unlabeled competitor peptides (GLP-1, Exendin-4, or their analogues) are added to the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound complex is measured using a gamma counter.

-

The IC50 value, the concentration of competitor that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression.[16]

-

cAMP Accumulation Assay This functional assay measures the potency (EC50) of an agonist in stimulating the GLP-1R signaling pathway.

-

Protocol:

-

Cells expressing the GLP-1R are seeded in multi-well plates.

-

The cells are treated with increasing concentrations of the agonist (GLP-1 or Exendin-4) for a defined period (e.g., 3 hours) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[17]

-

Following stimulation, the cells are lysed.

-

The concentration of intracellular cAMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA kit.[8][17]

-

The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined by plotting the cAMP concentration against the log of the agonist concentration.

-

Conclusion

The structural disparities between GLP-1 and Exendin-4, though seemingly subtle at the level of sequence homology, have profound functional consequences. The substitution at position 2 renders Exendin-4 resistant to DPP-4 degradation, while its higher intrinsic helicity and stabilizing C-terminal Trp-cage contribute to its favorable pharmacokinetic profile. These differences, elucidated through detailed structural and functional studies, explain why Exendin-4 and its synthetic analogues have become highly successful long-acting therapeutics for managing type 2 diabetes, representing a triumph of translating molecular structure into clinical benefit.

References

- 1. Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Exendin-4 as a Versatile Therapeutic Agent for the Amelioration of Diabetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of Glucagon-like Peptide-1 in Complex with the Extracellular Domain of the Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Mechanism for Modulation by GLP-1 and Exendin-4 of GABA Receptors on Rat Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exendin-4, a Glucagon-Like Protein-1 (GLP-1) Receptor Agonist, Reverses Hepatic Steatosis in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structural Biology of GLP-1 and Exendin-4

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of Glucagon-Like Peptide-1 (GLP-1) and its potent agonist, Exendin-4. The document delves into their three-dimensional structures, the experimental methodologies used for their determination, and the intricate signaling pathways they trigger upon binding to the GLP-1 receptor (GLP-1R). This information is critical for the rational design and development of novel therapeutics for type 2 diabetes and other metabolic disorders.

The identifier "SJ000025081" did not correspond to publicly available research on GLP-1 or Exendin-4 and is not referenced in this document.

Structural and Physical Properties of GLP-1 and Exendin-4

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino acid peptide hormone, while Exendin-4, originally isolated from the saliva of the Gila monster, is a 39-amino acid peptide.[1] Despite sharing only about 50% sequence homology, Exendin-4 is a full and potent agonist of the GLP-1 receptor.[2][3] The structural and physical data for these peptides, as determined from various structural studies, are summarized below.

| Property | GLP-1 (PDB: 6X18)[3][4] | GLP-1 (PDB: 3IOL)[2] | Exendin-4 (PDB: 1JRJ)[5][6] | Exendin-4 (PDB: 5NIQ)[7] | Exendin-4 (PDB: 2MJ9)[8] | Exendin-4 (PDB: 7LLL)[9] |

| Total Structure Weight | 163.41 kDa | 18.6 kDa | 4.19 kDa | 4.61 kDa | 4.31 kDa | 164.3 kDa |

| Atom Count | 10,381 | 1,130 | 295 | 324 | 303 | 8,940 |

| Modeled Residue Count | 1,289 | 126 | 39 | 40 | 39 | 1,153 |

| Deposited Residue Count | 1,441 | 157 | 39 | 40 | 39 | 1,450 |

| Experimental Method | Electron Microscopy | X-Ray Diffraction | NMR | NMR | NMR | Electron Microscopy |

| Resolution | 2.10 Å | 2.10 Å | Not Applicable | Not Applicable | Not Applicable | 3.70 Å |

Experimental Protocols for Structural Determination

The three-dimensional structures of GLP-1 and Exendin-4 have been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Below are detailed overviews of the typical methodologies employed in these studies.

NMR Spectroscopy for Peptide Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of peptides in a solution state, which can mimic their physiological environment.

2.1.1. Sample Preparation

-

Peptide Synthesis and Purification: GLP-1 and Exendin-4 peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Isotopic Labeling: For detailed structural analysis, peptides are often isotopically labeled with ¹⁵N and ¹³C by using labeled amino acids during synthesis.

-

NMR Sample Formulation: The purified peptide is dissolved in a suitable buffer, often containing a percentage of an organic solvent like trifluoroethanol (TFE) to induce and stabilize helical structures.[10][11][12] The pH is adjusted, and a D₂O lock is added for the spectrometer.

2.1.2. NMR Data Acquisition

A series of multidimensional NMR experiments are performed to obtain structural restraints:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate backbone amide protons and nitrogens.

-

HNHA/HNCACB/CBCA(CO)NH: A suite of triple-resonance experiments used for backbone resonance assignment.

2.1.3. Structure Calculation and Validation

-

Resonance Assignment: The collected spectra are processed, and the chemical shifts of the backbone and side-chain atoms are assigned.

-

Restraint Generation: NOESY cross-peaks are converted into upper-limit distance restraints. Dihedral angle restraints are often derived from chemical shifts using programs like TALOS.

-

Structure Calculation: A family of structures is calculated using software like CYANA or XPLOR-NIH, which employs molecular dynamics and simulated annealing to find conformations that satisfy the experimental restraints.

-

Validation: The final ensemble of structures is validated using tools like PROCHECK to assess stereochemical quality and Ramachandran plot statistics.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography provides high-resolution static snapshots of molecules in a crystalline lattice.

2.2.1. Protein Expression, Purification, and Crystallization

-

Construct Design: For GLP-1 and Exendin-4, crystallization is often performed in complex with the extracellular domain (ECD) of the GLP-1 receptor to stabilize a specific conformation.[2]

-

Expression and Purification: The protein complex is typically expressed in insect or mammalian cells and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Crystallization: The purified protein is concentrated and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.[13] A wide range of precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.

2.2.2. X-ray Diffraction Data Collection and Processing

-

Cryo-protection: Crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant is added to the crystallization solution before freezing.

-

Data Collection: Diffraction data are collected at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.

-

Data Processing: The diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters and space group. Software like HKL2000 or XDS is commonly used for this purpose.

2.2.3. Structure Solution and Refinement

-

Phasing: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD or SAD).

-

Model Building: An initial atomic model is built into the electron density map using software like Coot.

-

Refinement: The model is refined against the diffraction data using programs like PHENIX or REFMAC5. This process iteratively improves the fit of the model to the data and optimizes the geometry.

-

Validation: The final model is validated for its geometric and stereochemical quality using tools like MolProbity.

Signaling Pathways of GLP-1 and Exendin-4

Upon binding to the GLP-1R, both GLP-1 and Exendin-4 initiate a cascade of intracellular signaling events. The GLP-1R is a class B G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs.[14]

Canonical Gαs-cAMP-PKA Pathway

The primary signaling pathway activated by GLP-1R agonists is the Gαs-cAMP pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. 6X18: GLP-1 peptide hormone bound to Glucagon-Like peptide-1 (GLP-1) Receptor [ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. NMR studies of the aggregation of glucagon-like peptide-1: formation of a symmetric helical dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigations into GLP-1 Receptor Binding Mechanisms

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the foundational research that first elucidated the binding mechanisms of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. We will explore the core experimental protocols, summarize key quantitative data, and visualize the associated signaling pathways and experimental workflows that have formed the bedrock of our understanding of GLP-1R pharmacology.

Core Concepts in GLP-1 Receptor Binding

The initial investigations into the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), established a fundamental model of its interaction with its endogenous ligand, GLP-1, and other agonists like exendin-4. A key concept that emerged from early research is the two-step binding mechanism . This model posits that the C-terminal region of the peptide agonist first engages with the large N-terminal extracellular domain (ECD) of the receptor. This initial, lower-affinity interaction is thought to "capture" the ligand, thereby facilitating the subsequent, higher-affinity binding of the N-terminal region of the peptide into the transmembrane (TM) domain of the receptor, which in turn triggers receptor activation and downstream signaling.

Key Signaling Pathways

Activation of the GLP-1R primarily initiates signaling through the Gαs protein, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways are central to the insulinotropic effects of GLP-1. However, early studies also hinted at the complexity of GLP-1R signaling, with evidence for the involvement of other pathways, including the activation of extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K).

Foundational Experimental Protocols

The initial characterization of GLP-1R binding relied on a few key experimental techniques. Below are detailed methodologies adapted from seminal papers in the field.

Radioligand Binding Assays

Radioligand binding assays were fundamental in determining the affinity of GLP-1 and its analogs for the newly cloned receptor. These assays measure the interaction between a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and the receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) or to measure the inhibitory concentration (IC50) of unlabeled competitor ligands.

Experimental Protocol (adapted from Thorens et al., 1993 and Montrose-Rafizadeh et al., 1997):

-

Cell Culture and Membrane Preparation:

-

COS-7 cells or Baby Hamster Kidney (BHK) cells were transiently or stably transfected with the cDNA encoding the rat or human GLP-1 receptor using standard methods (e.g., DEAE-dextran or lipofection).

-

Cells were cultured for 48-72 hours post-transfection.

-

For membrane preparations, cells were harvested, washed in ice-cold phosphate-buffered saline (PBS), and homogenized in a buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.

-

The homogenate was centrifuged at low speed (e.g., 500 x g) to remove nuclei, and the supernatant was then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet was resuspended in assay buffer and protein concentration was determined (e.g., by Bradford assay).

-

-

Binding Assay:

-

Saturation Binding:

-

A fixed amount of membrane protein (e.g., 10-50 µg) was incubated with increasing concentrations of ¹²⁵I-GLP-1 (e.g., 10 pM to 2 nM).

-

Incubations were performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) in a total volume of 200-500 µL.

-

To determine non-specific binding, a parallel set of tubes was incubated with a high concentration of unlabeled GLP-1 (e.g., 1 µM).

-

The reaction was incubated to equilibrium (e.g., 60-120 minutes at room temperature).

-

-

Competition Binding:

-

A fixed amount of membrane protein and a fixed concentration of ¹²⁵I-GLP-1 (typically near the Kd value, e.g., 50-100 pM) were incubated with increasing concentrations of an unlabeled competitor ligand (e.g., GLP-1, exendin-4, or peptide fragments).

-

Incubation conditions were the same as for saturation binding.

-

-

-

Separation of Bound and Free Ligand:

-

The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that had been presoaked (e.g., in 0.5% polyethyleneimine) to reduce non-specific binding.

-

Filters were washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was measured using a gamma counter.

-

Specific binding was calculated by subtracting non-specific binding from total binding.

-

Data were analyzed using non-linear regression (e.g., Scatchard analysis for older studies, or more commonly, one-site binding models) to determine Kd, Bmax, or IC50 values.

-

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to identify specific amino acid residues in the GLP-1R that are crucial for ligand binding and receptor activation. By changing a single amino acid and observing the effect on function, researchers could map the binding pocket.

Objective: To assess the importance of individual amino acid residues for ligand binding affinity and signal transduction.

Experimental Protocol (adapted from Wheeler et al., 1995 and Adelhorst et al., 1994):

-

Mutagenesis:

-

The cDNA for GLP-1R, typically in a plasmid vector (e.g., pcDNA), was used as a template.

-

Mutagenesis was performed using techniques such as oligonucleotide-directed in vitro mutagenesis. In early studies, this often involved PCR-based methods with primers containing the desired mutation.

-

The entire coding region of the mutated receptor was sequenced to confirm the desired mutation and ensure no other mutations were introduced.

-

-

Expression and Functional Assays:

-

The wild-type and mutant receptor cDNAs were transiently expressed in a suitable cell line (e.g., COS-7).

-

Parallel cultures of cells were transfected with wild-type receptor, mutant receptor, or an empty vector control.

-

48-72 hours post-transfection, the cells were used for functional assays.

-

-

Binding and Signaling Analysis:

-

Binding: Radioligand binding assays (as described in 3.1) were performed on membranes from cells expressing the wild-type or mutant receptors to determine if the mutation affected ligand affinity (IC50 or Kd).

-

Signaling: A cAMP accumulation assay was performed to assess the ability of the mutant receptor to signal.

-

Transfected cells were incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells were then stimulated with various concentrations of GLP-1 or another agonist.

-

The reaction was stopped, and intracellular cAMP levels were measured using a radioimmunoassay (RIA) or an enzyme immunoassay (EIA).

-

Dose-response curves were generated to determine the EC50 for cAMP production.

-

-

Quantitative Data from Initial Investigations

The following tables summarize key quantitative data from foundational studies on GLP-1R binding and activation. These values were instrumental in defining the pharmacological profile of the receptor.

Table 1: Ligand Binding Affinities at the GLP-1 Receptor

| Ligand | Receptor Species | Cell System | Assay Type | Binding Affinity (Kd or IC50) | Reference |

| ¹²⁵I-GLP-1 | Human | Stably transfected fibroblasts | Saturation | Kd = 0.5 nM | Thorens et al., 1993[1] |

| GLP-1 | Rat | Cloned receptor | Competition | IC50 ≈ 1-5 nM | Adelhorst et al., 1994[2] |

| Exendin-4 | Human | Stably transfected fibroblasts | Competition | Similar to GLP-1 | Thorens et al., 1993[1] |

| Exendin-(9-39) | Human | Stably transfected fibroblasts | Competition | Similar to GLP-1 | Thorens et al., 1993[1] |

Table 2: Agonist Potency for cAMP Production

| Agonist | Receptor Species | Cell System | EC50 | Reference |

| GLP-1 | Human | Stably transfected fibroblasts | 93 pM | Thorens et al., 1993[1] |

| GLP-1 | Rat | RIN 2A18 plasma membranes | ~0.1-1 nM | Adelhorst et al., 1994[2] |

| Exendin-4 | Human | Stably transfected fibroblasts | Similar to GLP-1 | Thorens et al., 1993[1] |

Table 3: Effects of Alanine Scanning Mutagenesis of GLP-1 on Receptor Binding

This table highlights key findings from the systematic replacement of each amino acid in GLP-1 with alanine to identify residues critical for receptor interaction.

| GLP-1 Analog (Substitution) | Relative Binding Affinity (% of GLP-1) | Conclusion on Residue's Importance | Reference |

| His⁷ -> Ala | < 1% | Critical for interaction | Adelhorst et al., 1994[2] |

| Gly¹⁰ -> Ala | < 1% | Critical for interaction | Adelhorst et al., 1994[2] |

| Thr¹² -> Ala | ~1% | Important for interaction | Adelhorst et al., 1994[2] |

| Phe¹³ -> Ala | ~1% | Important for interaction | Adelhorst et al., 1994[2] |

| Asp¹⁵ -> Ala | < 1% | Critical for interaction | Adelhorst et al., 1994[2] |

| Phe²⁸ -> Ala | ~5% | Important for conformation | Adelhorst et al., 1994[2] |

| Trp²⁹ -> Ala | ~5% | Important for conformation | Adelhorst et al., 1994[2] |

Conclusion

The initial investigations into the GLP-1 receptor laid a robust foundation for decades of subsequent research. The cloning of the receptor, coupled with meticulous radioligand binding studies and site-directed mutagenesis, provided the first molecular map of how GLP-1 and related peptides interact with their target. These early studies not only defined the primary signaling pathways but also highlighted the key amino acid residues in both the ligand and the receptor that govern this critical biological interaction. This foundational knowledge has been indispensable for the rational design of the highly effective GLP-1R agonists that are now cornerstones in the management of metabolic diseases.

References

Unraveling the Dance: A Technical Guide to the Conformational Flexibility of GLP-1 in Solution

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone with significant therapeutic applications in the management of type 2 diabetes and obesity. Its efficacy is intrinsically linked to its ability to recognize and activate its receptor, a process governed by its dynamic conformational landscape in solution. This technical guide delves into the intricate conformational flexibility of GLP-1, providing a comprehensive overview of its structural dynamics, the experimental techniques used to probe them, and the downstream signaling events that follow receptor engagement.

The Conformational Ensemble of GLP-1: A Peptide in Motion

In aqueous solution, GLP-1 exists as a highly flexible and largely unstructured peptide. However, its conformation is exquisitely sensitive to its environment, adopting more ordered structures in the presence of membrane-mimicking solvents or upon binding to the GLP-1 receptor (GLP-1R). Understanding this conformational equilibrium is paramount for the rational design of potent and stable GLP-1 analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques that have provided significant insights into the solution structure of GLP-1. In a purely aqueous environment, GLP-1 predominantly adopts a random coil conformation. However, in the presence of trifluoroethanol (TFE), a solvent known to promote helicity, GLP-1 undergoes a significant conformational transition to a more helical structure.[1][2] This induced helicity is believed to mimic the conformation adopted by the peptide as it approaches the cell membrane to engage with its receptor.

Molecular dynamics (MD) simulations have further illuminated the dynamic nature of GLP-1, revealing the transient formation of helical segments even in aqueous solution and providing a detailed picture of the conformational landscape accessible to the peptide.[3][4]

Table 1: Conformational States of GLP-1 in Different Solvent Environments

| Solvent Condition | Predominant Conformation | Key Structural Features | References |

| Aqueous Buffer (e.g., pure water, phosphate buffer) | Random Coil | Highly flexible, lacking persistent secondary structure. | [1][2] |

| Aqueous Trifluoroethanol (TFE) | α-helix | Increased helical content, particularly in the C-terminal region.[1][2] The N-terminus remains more flexible.[5] | [1][2][5] |

| Dodecylphosphocholine (DPC) Micelles (Membrane Mimic) | α-helix | Two helical regions (residues 13-20 and 24-35) separated by a flexible linker.[5] | [5] |

Experimental Protocols for Probing GLP-1 Conformation

The study of GLP-1's conformational flexibility relies on a suite of biophysical and computational techniques. Below are detailed methodologies for the key experiments cited in the literature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Methodology:

-

Sample Preparation: Lyophilized GLP-1 is dissolved in the desired buffer (e.g., 25 mM phosphate buffer at pH 7.5 or various concentrations of TFE in water) to a final concentration typically ranging from 10 to 100 µM.[6][7]

-

Spectra Acquisition: Far-UV CD spectra are recorded at room temperature (e.g., 25 °C) using a CD spectrometer.[6] Data is typically collected from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.[7]

-

Data Processing: The raw data is corrected by subtracting the spectrum of the buffer alone. The resulting signal in millidegrees is then converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

-

Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvolution of the CD spectra using various algorithms available in software packages like CDSSTR or CONTIN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, allowing for the determination of the three-dimensional structure of GLP-1 in solution.

Methodology:

-

Sample Preparation: Recombinant or synthetic GLP-1 is dissolved in an appropriate buffer (e.g., H₂O/D₂O mixture or aqueous TFE) to a concentration of approximately 1.4 mM at a specific pH (e.g., 2.5).[1]

-

NMR Experiments: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) for assigning spin systems to specific amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) for obtaining distance restraints between protons that are close in space.

-

Resonance Assignment: The collected spectra are analyzed to assign all proton resonances to their respective amino acids in the GLP-1 sequence.

-

Structure Calculation: The distance restraints derived from NOESY spectra, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational lens to visualize the dynamic behavior of GLP-1 at an atomic level.

Methodology:

-

System Setup: An initial 3D structure of GLP-1 (e.g., from NMR or a predicted helical conformation) is placed in a simulation box filled with a chosen solvent model (e.g., explicit water molecules). Ions are added to neutralize the system and mimic physiological salt concentrations.[3]

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 bar).

-

Production Run: A long simulation (typically nanoseconds to microseconds) is run, during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, including secondary structure evolution, root-mean-square deviation (RMSD) from the initial structure, and interatomic distances, providing insights into the conformational flexibility of the peptide.[3]

Visualizing the GLP-1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the GLP-1 signaling cascade and a typical workflow for studying its conformation.

Caption: The GLP-1 signaling cascade, initiated by ligand binding and culminating in insulin release.

Caption: A generalized experimental workflow for characterizing the conformational properties of GLP-1.

Conclusion: From Flexibility to Function

The conformational flexibility of GLP-1 is not a random phenomenon but a finely tuned characteristic that is essential for its biological function. The ability of GLP-1 to transition from a disordered state in circulation to a more ordered, helical conformation upon approaching the cell membrane is a key step in its mechanism of action. A thorough understanding of this conformational landscape, aided by the experimental and computational techniques outlined in this guide, is crucial for the development of next-generation GLP-1 receptor agonists with enhanced stability, potency, and therapeutic profiles. The continued exploration of GLP-1's structural dynamics will undoubtedly pave the way for novel therapeutic strategies targeting metabolic diseases.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Crystal Structure of Glucagon-like Peptide-1 in Complex with the Extracellular Domain of the Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Computational insight into conformational states of glucagon-like peptide-1 receptor (GLP-1R) and its binding mode with GLP-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of GLP-1 Analogs: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1) receptor agonists, or GLP-1 analogs, have emerged as a transformative class of therapeutics, initially for type 2 diabetes and now revolutionizing the management of obesity. Their pleiotropic effects extend to cardiovascular protection and potential neuroprotective benefits, making them a focal point of intensive research and drug development. This guide provides a comprehensive overview of the core science behind GLP-1 analogs, from their molecular mechanism of action to clinical efficacy, with a focus on the technical details relevant to the scientific community.

Mechanism of Action: Mimicking the Incretin Effect

GLP-1 is an incretin hormone secreted by L-cells of the distal ileum and colon in response to nutrient intake. Its primary physiological role is to potentiate glucose-dependent insulin secretion from pancreatic β-cells. GLP-1 analogs are synthetic peptides that mimic the action of endogenous GLP-1 but are engineered for a longer half-life, overcoming the rapid degradation of native GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4).

The multifaceted mechanism of action of GLP-1 analogs includes:

-

Pancreatic Effects:

-

Stimulation of Insulin Secretion: In a glucose-dependent manner, GLP-1 analogs bind to GLP-1 receptors on pancreatic β-cells, leading to increased insulin synthesis and release. This glucose dependency confers a low risk of hypoglycemia.

-

Suppression of Glucagon Secretion: They act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.

-

β-cell Preservation: Preclinical studies suggest that GLP-1 analogs may promote β-cell proliferation and inhibit apoptosis, potentially preserving β-cell mass and function.

-

-

Extra-Pancreatic Effects:

-

Delayed Gastric Emptying: GLP-1 analogs slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.

-

Central Nervous System Effects: They act on receptors in the hypothalamus to enhance satiety and reduce appetite, leading to decreased food intake and subsequent weight loss.

-

The GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 analog to the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the GLP-1R couples with the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).

Activation of PKA and EPAC leads to a variety of cellular responses, including the potentiation of glucose-stimulated insulin secretion through mechanisms that involve the closure of ATP-sensitive potassium channels, membrane depolarization, and an influx of calcium ions. Furthermore, PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), which in turn modulates the transcription of genes involved in insulin synthesis and β-cell survival.

Therapeutic Applications and Clinical Efficacy

The therapeutic utility of GLP-1 analogs has expanded significantly since their initial approval for type 2 diabetes.

Type 2 Diabetes Mellitus

GLP-1 analogs are a cornerstone in the management of type 2 diabetes, recommended as an early-line therapy, particularly in patients with established atherosclerotic cardiovascular disease or obesity. They effectively lower HbA1c levels, with long-acting formulations demonstrating slightly better glycemic control than short-acting ones.

Table 1: Efficacy of Selected GLP-1 Analogs in Type 2 Diabetes (Head-to-Head and Placebo-Controlled Trials)

| GLP-1 Analog | Trial(s) | Comparator | Mean HbA1c Reduction (from baseline) | Mean Weight Change (from baseline) | Citation(s) |

| Semaglutide (s.c.) | SUSTAIN program | Placebo/Active Comparators | ~1.5% | ~ -4.5 kg | |

| SUSTAIN-2 | Sitagliptin | -1.5% vs -0.9% | - | ||

| Liraglutide | LEAD-6 | Exenatide BID | -1.12% vs -0.79% | -2.45 kg vs -2.87 kg | |

| Dulaglutide | REWIND | Placebo | -0.61% | - | |

| Exenatide (once-weekly) | DURATION-1 | Exenatide BID | -1.9% vs -1.5% | -3.7 kg vs -3.6 kg | |

| DURATION-2 | Sitagliptin/Pioglitazone | -1.5% vs -0.9%/-1.2% | -2.3 kg vs -0.8 kg/+2.8 kg | ||

| Tirzepatide (GIP/GLP-1) | SURPASS-2 | Semaglutide 1mg | -2.01% to -2.3% vs -1.86% | -7.6 kg to -11.2 kg vs -5.7 kg |

Obesity

The profound effect of GLP-1 analogs on appetite and food intake has led to their approval for chronic weight management in individuals with obesity or who are overweight with at least one weight-related comorbidity.

Table 2: Efficacy of Selected GLP-1 Analogs in Obesity (in individuals with or without Type 2 Diabetes)

| GLP-1 Analog | Trial(s) | Patient Population | Mean Placebo-Subtracted Weight Loss | Percentage of Patients Achieving ≥5% Weight Loss | Citation(s) |

| Semaglutide (2.4mg) | STEP 1 | Without T2D | -12.4% | 86.4% vs 31.5% (placebo) | |

| STEP 2 | With T2D | -6.2% | - | ||

| Liraglutide (3.0mg) | SCALE Obesity and Prediabetes | Without T2D | -5.4% | 63.2% vs 27.1% (placebo) | |

| SCALE Diabetes | With T2D | -4.0% | 54.3% vs 21.4% (placebo) | ||

| Tirzepatide (GIP/GLP-1) | SURMOUNT-1 | Without T2D | -15.0% to -20.9% (dose-dependent) | 85% to 91% (dose-dependent) |

Cardiovascular Disease

Large cardiovascular outcome trials (CVOTs) have demonstrated that several GLP-1 analogs significantly reduce the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. These benefits are thought to be mediated through a combination of improved glycemic control, weight loss, and potentially direct effects on the cardiovascular system, such as reducing inflammation and improving endothelial function.

Table 3: Cardiovascular Outcomes with Selected GLP-1 Analogs

| GLP-1 Analog | Trial | Primary Outcome (MACE) | Hazard Ratio (95% CI) vs. Placebo | Citation(s) |

| Semaglutide (s.c.) | SUSTAIN-6 | 3-point MACE | 0.74 (0.58 to 0.95) | |

| Liraglutide | LEADER | 3-point MACE | 0.87 (0.78 to 0.97) | |

| Dulaglutide | REWIND | 3-point MACE | 0.88 (0.79 to 0.99) |

Emerging Therapeutic Areas

The neuroprotective properties of GLP-1 analogs are an active area of investigation. Preclinical studies and some early clinical data suggest potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, possibly through anti-inflammatory and anti-apoptotic mechanisms in the brain. Additionally, their anti-inflammatory effects are being explored in a range of conditions, including non-alcoholic fatty liver disease (NAFLD) and chronic kidney disease.

Experimental Protocols and Methodologies

A robust understanding of the preclinical and clinical evaluation of GLP-1 analogs requires familiarity with key experimental protocols.

In Vitro Receptor Binding and Functional Assays

These assays are crucial for determining the affinity and potency of novel GLP-1 analogs.

Experimental Workflow: GLP-1 Receptor Binding Assay

A common method is a competitive radioligand binding assay. In this setup, cell membranes expressing the GLP-1 receptor are incubated with a fixed concentration of a radiolabeled GLP-1 analog and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, providing a measure of the compound's binding affinity.

Functional assays, such as measuring cAMP production in response to agonist stimulation, are used to determine the potency (EC50) and efficacy of the compound.

In Vivo Models: Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo experiment to assess the glucose-lowering efficacy of GLP-1 analogs in animal models, typically mice or rats.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

Following an overnight fast, a baseline blood glucose measurement is taken. The animals are then administered the GLP-1 analog or a vehicle control. After a set period, a bolus of glucose is given orally. Blood glucose levels are then monitored at several time points. The area under the curve (AUC) for glucose is calculated to quantify the improvement in glucose tolerance conferred by the GLP-1 analog.

Clinical Trial Design

The clinical development of GLP-1 analogs typically involves a series of phase I, II, and III trials to establish safety, efficacy, and optimal dosing. For regulatory approval in type 2 diabetes and obesity, key endpoints include changes in HbA1c and body weight, respectively.

Cardiovascular outcome trials (CVOTs) are large-scale, long-term, randomized, placebo-controlled trials designed to assess the cardiovascular safety and, ideally, the benefit of new diabetes medications. The primary endpoint in these trials is typically the time to the first occurrence of a 3-point MACE.

Future Directions and Conclusion

The therapeutic landscape of GLP-1 analogs continues to evolve rapidly. The development of dual GIP/GLP-1 receptor agonists, such as tirzepatide, has demonstrated even greater efficacy in glycemic control and weight loss. Research is also focused on the development of oral formulations to improve patient convenience and adherence.

The expanding understanding of the pleiotropic effects of GLP-1 signaling opens up new avenues for therapeutic intervention in a wide range of diseases. The anti-inflammatory and neuroprotective properties of these agents hold particular promise.

The Intricate Dance: A Technical Guide to GLP-1 and its Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental interactions between Glucagon-Like Peptide-1 (GLP-1) and its receptor (GLP-1R), a critical axis in metabolic regulation and a prime target for therapeutic intervention in type 2 diabetes and obesity. This document provides a comprehensive overview of the binding kinetics, activation mechanisms, and downstream signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Quantitative Analysis of GLP-1 and GLP-1R Interaction

The affinity and potency of various ligands for the GLP-1R are crucial determinants of their biological activity. The following tables summarize key quantitative data from various in vitro studies, providing a comparative landscape of endogenous ligands and synthetic analogs.

Table 1: Binding Affinity (IC50/Kd) of Selected Ligands for the GLP-1 Receptor

| Ligand | Assay Type | Cell Line/System | IC50 / Kd | Citation |

| GLP-1 (7-36) | Radioligand Binding | - | 1.18 nM (IC50) | [1] |

| Exendin-4 | Radioligand Binding | - | 1.3 nM (IC50) | [1] |

| Semaglutide | Radioligand Binding | - | 1.13 µM (IC50) | [1] |

| Tirzepatide | Radioligand Binding | - | 645 nM (IC50) | [1] |

| Retatrutide | Radioligand Binding | - | 720 nM (IC50) | [1] |

| Danuglipron | Radioligand Binding | - | 2540 nM (IC50) | [1] |

| Semaglutide | Computational Modeling | GLP-1R Extracellular Domain | 3.4 x 10⁻⁶ M (Kd) | [2][3] |

| Semaglutide Analogue | Computational Modeling | GLP-1R Extracellular Domain | 3.0 x 10⁻⁸ M (Kd) | [2][3] |

Table 2: Potency (EC50) of GLP-1R Agonists in cAMP Accumulation Assays

| Agonist | Cell Line | EC50 | Citation |

| GLP-1 (7-36)NH2 | CHO (human GLP-1R) | Single-digit pM range | [4] |

| Ecnoglutide | - | 2.322 ng/mL | [5] |

| M2 Analogue | - | 1.996 ng/mL | [5] |

| Semaglutide | - | 2.437 ng/mL | [5] |

| GLP-1 (7-36) amide | HEK-GLP-1R | 85 pM | [6] |

| Compound 2 | HEK-GLP-1R | pEC50 = 6.23 ± 0.07 | [6] |

| GLP-1 | GLP1R Nomad Cell Line | 4.54 x 10⁻⁹ M | [7] |

| Exendin-4 | GLP1R Nomad Cell Line | 4.54 x 10⁻⁹ M | [7] |

| GLP-1 | HEK293 (stable GLP-1R) | 0.54 nM | [8] |

Table 3: β-Arrestin Recruitment Potency of GLP-1R Ligands

| Ligand | Assay Type | Key Findings | Citation |

| GLP-1 Analogues (α/β-peptides) | BRET | Some analogues show bias towards β-arrestin recruitment over cAMP production. | [9][10][11][12] |

| P5 and Exendin-F1 | BRET | Exendin-F1 has higher affinity but lower efficacy for β-arrestin-2 recruitment compared to P5. | [13] |

Core Signaling Pathways of the GLP-1 Receptor

Upon agonist binding, the GLP-1R, a class B G protein-coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to the stimulatory G protein, Gαs. However, evidence also points to the involvement of other G proteins and β-arrestin-mediated signaling, leading to a complex and nuanced cellular response.

The Canonical Gαs/cAMP Pathway

The activation of Gαs by the GLP-1R leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14] These pathways are central to the insulinotropic effects of GLP-1 in pancreatic β-cells.

Gαq/PLC Pathway

In addition to Gαs, the GLP-1R can also couple to Gαq proteins. This interaction activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), contributing to the overall cellular response to GLP-1.

β-Arrestin Mediated Signaling and Receptor Internalization

Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the GLP-1R.[9][10][11][12] This recruitment not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling through pathways such as the ERK1/2 cascade. Furthermore, β-arrestin recruitment is a key step in the clathrin-mediated endocytosis of the receptor, a process crucial for receptor resensitization and downregulation.[15]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of receptor pharmacology. This section provides detailed methodologies for key assays used to characterize the interaction between GLP-1 and its receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the GLP-1R.

Materials:

-

HEK293 cells stably expressing human GLP-1R

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)[16]

-

Radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39))[8]

-

Unlabeled competitor ligands (GLP-1, Exendin-4, etc.)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold PBS)

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[16]

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-GLP-1R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value, e.g., 75 pM of ¹²⁵I-Exendin(9-39))[8]

-

A range of concentrations of the unlabeled competitor ligand.

-

Membrane preparation (typically 5-20 µg of protein per well).

-

-

For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 1 µM GLP-1).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[16]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in GLP-1R signaling.

Materials:

-

HEK293 or CHO cells stably expressing human GLP-1R[4]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX, typically 0.5 mM)

-

Test agonists (GLP-1, analogues, etc.)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based biosensor)[8]

-

96- or 384-well plates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Cell Seeding:

-

Seed the GLP-1R expressing cells into 96- or 384-well plates at an appropriate density (e.g., 20,000-40,000 cells/well) and culture overnight.[17]

-

-

Assay:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the test agonist to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[6]

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., read fluorescence for HTRF or luminescence for BRET).

-

-

Data Analysis:

-

Generate a standard curve if using an ELISA-based kit.

-

Plot the measured signal (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

-

β-Arrestin Recruitment BRET Assay

This assay measures the recruitment of β-arrestin to the GLP-1R upon agonist stimulation, providing insights into receptor desensitization, internalization, and β-arrestin-mediated signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.

Materials:

-

HEK293 cells

-

Expression plasmids for GLP-1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).[10]

-

Transfection reagent

-

Cell culture medium

-

Assay buffer (e.g., HBSS)

-

Coelenterazine h (luciferase substrate)

-

Test agonists

-

White 96-well plates

-

BRET-compatible plate reader

Procedure:

-

Transfection:

-

Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-GFP plasmids using a suitable transfection reagent.

-

Seed the transfected cells into white 96-well plates and culture for 24-48 hours.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test agonist to the wells.

-

Add the luciferase substrate, coelenterazine h, to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature.

-

-

BRET Measurement:

-

Measure the luminescence signal at two different wavelengths simultaneously using a BRET-compatible plate reader (one for the donor emission and one for the acceptor emission).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET ratio.

-

Plot the net BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

The interaction between GLP-1 and its receptor is a multifaceted process involving precise molecular recognition, conformational changes, and the orchestration of multiple intracellular signaling pathways. A thorough understanding of these fundamental mechanisms is essential for the rational design and development of novel GLP-1R agonists with improved therapeutic profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of metabolic science. The continued exploration of biased agonism and the structural basis of ligand-receptor interactions will undoubtedly pave the way for the next generation of therapies targeting the GLP-1 system.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. An Exhaustive Exploration of the Semaglutide-GLP-1R Sequence Space towards the Design of Semaglutide Analogues with Elevated Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 3. Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues. | Semantic Scholar [semanticscholar.org]

- 13. Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Functional Consequences of Glucagon-like Peptide-1 Receptor Cross-talk and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. innoprot.com [innoprot.com]

Methodological & Application

Application Notes and Protocols for Molecular Dynamics Simulation of GLP-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular dynamics (MD) simulations of Glucagon-like peptide-1 (GLP-1), a critical hormone in glucose metabolism and a key target for the treatment of type 2 diabetes and obesity.[1][2][3][4] This document outlines the necessary protocols, from system preparation to simulation and analysis, and includes detailed parameters and visualizations to aid researchers in their investigations of GLP-1 dynamics, its interactions with its receptor (GLP-1R), and the development of novel therapeutics.

Introduction to GLP-1 and Molecular Dynamics Simulations

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood sugar levels by stimulating insulin secretion and inhibiting glucagon release.[5][6][7] Understanding the conformational dynamics and binding mechanisms of GLP-1 and its analogues to the GLP-1 receptor (GLP-1R) is paramount for the design of more effective and stable therapeutic agents.[4] Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the behavior of biological macromolecules at an atomic level, providing insights that are often inaccessible through experimental methods alone.[8][9] These simulations can elucidate the structural flexibility of GLP-1, the key residues involved in receptor binding, and the allosteric mechanisms of receptor activation.[1][10]

GLP-1 Receptor Signaling Pathway

Upon binding of GLP-1 to its receptor, a cascade of intracellular signaling events is initiated, primarily through the Gαs protein pathway, leading to an increase in cyclic AMP (cAMP) levels.[6] This in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), culminating in enhanced insulin secretion, improved beta-cell health, and other metabolic benefits.[5][6]

References

- 1. connectsci.au [connectsci.au]

- 2. Novel insights into the dynamics behavior of glucagon-like peptide-1 receptor with its small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational insight into conformational states of glucagon-like peptide-1 receptor (GLP-1R) and its binding mode with GLP-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Rational Design by Structural Biology of Industrializable, Long-Acting Antihyperglycemic GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dynamics of GLP-1R peptide agonist engagement are correlated with kinetics of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Comparative Structural Analysis of Peptide Hormones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide hormones are a diverse class of signaling molecules that play crucial roles in a myriad of physiological processes.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Comparative structural analysis of different peptide hormones or their synthetic analogs is therefore fundamental for understanding their structure-function relationships, designing novel therapeutics with improved efficacy and stability, and elucidating their mechanisms of action.[2]